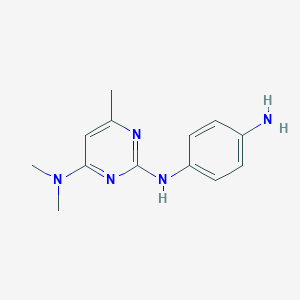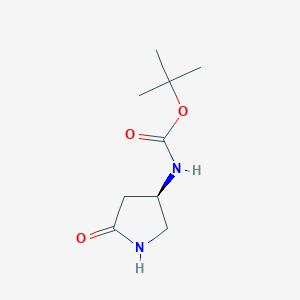![molecular formula C12H18N2O3 B1528074 Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330763-36-4](/img/structure/B1528074.png)
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a versatile small molecule scaffold used in various scientific research applications. This compound features a complex structure with multiple functional groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the formation of the core spirocyclic structure. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate starting materials to form the spirocyclic core.
Oxidation and Reduction Reactions: These steps are used to introduce or modify functional groups within the molecule.
Protection and Deprotection: Protecting groups are often used to prevent unwanted reactions during intermediate steps, and are later removed to reveal the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to less oxidized forms.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but may include derivatives with different functional groups or structural modifications.
Applications De Recherche Scientifique
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological processes and the development of bioactive compounds.
Medicine: In the design and synthesis of pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar core structure but with a bromine atom instead of a cyano group.
Tert-butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar core structure but with a hydroxyl group instead of a cyano group.
These compounds may have different reactivity and applications due to their varying functional groups.
Propriétés
IUPAC Name |
tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLELXWSBJKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)
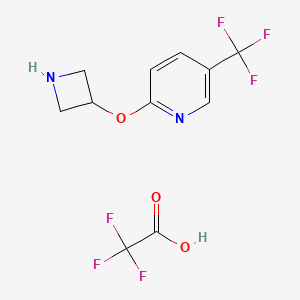
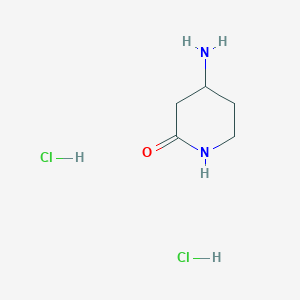
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)
![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)
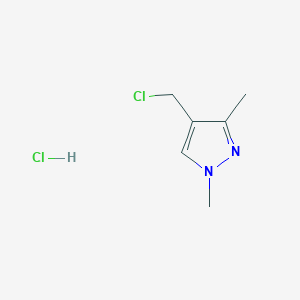
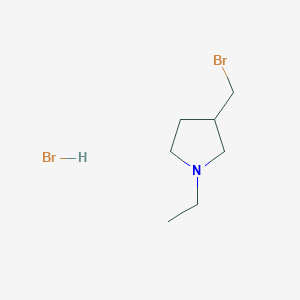
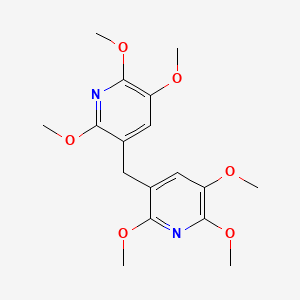
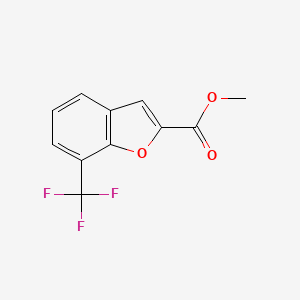
![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
